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Compound of Interest

Compound Name: 2-Ethoxy-5-nitroaniline

Cat. No.: B094399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and interpretation for 2-
ethoxy-5-nitroaniline. Due to the limited availability of direct experimental spectra for this
specific compound in public databases, this guide leverages data from the close structural
analog, 2-methoxy-5-nitroaniline, and established principles of spectroscopic interpretation to
present a comprehensive analysis. The information herein serves as a robust reference for
researchers and professionals involved in the characterization of similar small molecules.

Chemical Structure and Properties

2-Ethoxy-5-nitroaniline is an aromatic compound with the chemical formula CsH10N203 and a
molecular weight of 182.18 g/mol .[1][2] Its structure features a benzene ring substituted with
an ethoxy group, a nitro group, and an amino group. These functional groups are key to its
chemical reactivity and are the primary focus of spectroscopic analysis.

Molecular Structure:
Caption: Chemical structure of 2-Ethoxy-5-nitroaniline.

Spectral Data Summary

The following tables summarize the expected spectral data for 2-ethoxy-5-nitroaniline based
on analysis of its functional groups and comparison with analogous compounds.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.8-7.9 d 1H Ar-H (H-6)
~7.6-7.7 dd 1H Ar-H (H-4)
~6.8-6.9 d 1H Ar-H (H-3)
~4.8-5.0 brs 2H -NH:2
~4.1-4.2 q 2H -O-CH2-CHs
~14-15 t 3H -O-CHz2-CHs

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (6, ppm) Assighment
~150 - 152 C-2 (C-0)
~141 - 143 C-5 (C-NO2)
~136 - 138 C-1 (C-NH2)
~120 - 122 C-4
~115-117 C-6

~108 - 110 C-3

~64 - 66 -O-CH2-CHs
~14 - 16 -O-CH2-CHs

Table 3: Predicted FT-IR Spectral Data
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Wavenumber (cm~?)

Intensity

Assignment

3400 - 3500 Medium, Sharp N-H stretch (asymmetric)
3300 - 3400 Medium, Sharp N-H stretch (symmetric)
2850 - 3000 Medium C-H stretch (aliphatic)

1580 - 1620 Strong N-H bend

1500 - 1550 Strong NOz2 stretch (asymmetric)
1330 - 1370 Strong NOz2 stretch (symmetric)
1200 - 1250 Strong C-O-C stretch (asymmetric)
1020 - 1075 Medium C-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data

mlz Interpretation
182 [M]* (Molecular lon)
153 [M - C2Hs]*

136 [M - NO2]*

108 [M - NOz2 - C2H4]*

Table 5: Predicted UV-Vis Spectral Data

Amax (nm) Solvent Interpretation
~230 - 240 Ethanol U — TU* transition

n — TT* transition (charge
~380 - 410 Ethanol

transfer)

Spectral Interpretation
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The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and
ethoxy protons. The aromatic region will display three signals corresponding to the three
protons on the benzene ring. The electron-withdrawing nitro group and electron-donating amino
and ethoxy groups will cause these signals to appear in the downfield region. The protons of
the amino group are expected to produce a broad singlet. The ethoxy group will be
characterized by a quartet for the methylene (-CHz-) protons and a triplet for the methyl (-CHs)
protons, a classic ethyl split pattern.

The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to the six
aromatic carbons and the two carbons of the ethoxy group. The carbons directly attached to
the electronegative oxygen, nitrogen, and nitro groups (C-1, C-2, and C-5) are expected to be
the most downfield. The chemical shifts of the aliphatic carbons of the ethoxy group will appear
in the upfield region.

The infrared spectrum will be dominated by absorptions from the key functional groups. Two
sharp peaks in the 3300-3500 cm~1 region are characteristic of the symmetric and asymmetric
stretching vibrations of the primary amine (-NHz2). Strong absorptions corresponding to the
asymmetric and symmetric stretching of the nitro (-NO2z) group are expected around 1500-1550
cm~1 and 1330-1370 cm~1, respectively. The presence of the ethoxy group will be confirmed by
C-O-C stretching bands.

The mass spectrum should exhibit a molecular ion peak at an m/z of 182, corresponding to the
molecular weight of 2-ethoxy-5-nitroaniline. Common fragmentation patterns would include
the loss of the ethyl group ([M - 29]), the nitro group ([M - 46]), and subsequent fragmentations
of the aromatic ring.

The UV-Visible spectrum is expected to show two main absorption bands. A higher energy
band in the UV region (around 230-240 nm) can be attributed to 1t — 1t* transitions within the
aromatic system. A lower energy band in the visible region (around 380-410 nm) is
characteristic of n — 1T* transitions, often referred to as a charge-transfer band, which is
common in nitroaniline derivatives and is responsible for their color.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for 2-
ethoxy-5-nitroaniline.
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Sample Preparation:

o Weigh approximately 10-20 mg of 2-ethoxy-5-nitroaniline.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-de) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

Instrumentation:

o Spectrometer: 300 MHz or higher (e.g., Bruker AM-300).

o Reference: Tetramethylsilane (TMS) as an internal standard (O ppm).

Data Acquisition:

o Acquire *H NMR and 3C NMR spectra at room temperature.

o For 'H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, a larger number of scans will be necessary due to the lower natural
abundance of the 13C isotope.

Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2-ethoxy-5-nitroaniline with approximately 100 mg of
dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Press the powder into a thin, transparent pellet using a hydraulic press.
Instrumentation:

o Spectrometer: FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).
Data Acquisition:

o Record the spectrum in the range of 4000-400 cm~1.
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o Acquire a background spectrum of the empty sample compartment before running the
sample.

Sample Preparation:

o Prepare a dilute solution of 2-ethoxy-5-nitroaniline in a volatile organic solvent (e.g.,
methanol or acetonitrile).

Instrumentation:

o Mass Spectrometer: A mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El, or Electrospray lonization - ESI).

Data Acquisition:

o Introduce the sample into the ion source.

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Sample Preparation:

o Prepare a stock solution of 2-ethoxy-5-nitroaniline of a known concentration in a UV-
grade solvent (e.g., ethanol or methanol).

o Prepare a series of dilutions to find an optimal concentration that gives an absorbance
reading between 0.1 and 1.0.

Instrumentation:

o Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

o

Use a quartz cuvette with a 1 cm path length.

[¢]

Record the spectrum over a wavelength range of 200-800 nm.

[¢]

Use the pure solvent as a blank.
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Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

2-ethoxy-5-nitroaniline.

/Sample Preparation\

H J

Spectrdscopic Analysis

' FT-IR '

ion

.

Dafa Interpre

Structural Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of 2-ethoxy-5-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b094399#2-ethoxy-5-nitroaniline-spectral-data-and-
interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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